molecular formula C9H7IN2O B12095263 8-Iodo-2-methyl-3H-quinazolin-4-one

8-Iodo-2-methyl-3H-quinazolin-4-one

Cat. No.: B12095263
M. Wt: 286.07 g/mol
InChI Key: GETMEKOHKRWMOY-UHFFFAOYSA-N
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Description

8-Iodo-2-methyl-3H-quinazolin-4-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom at the 8th position and a methyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-2-methyl-3H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-3H-quinazolin-4-one as the core structure.

    Iodination: The introduction of the iodine atom at the 8th position is achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent like acetic acid or ethanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-2-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands in solvents like toluene or THF.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups replacing the iodine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 8-Iodo-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The iodine atom and the quinazolinone core play crucial roles in binding to these targets and exerting the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3H-quinazolin-4-one: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.

    8-Bromo-2-methyl-3H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological properties.

    8-Chloro-2-methyl-3H-quinazolin-4-one:

Uniqueness

The presence of the iodine atom in 8-Iodo-2-methyl-3H-quinazolin-4-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

8-iodo-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7IN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13)

InChI Key

GETMEKOHKRWMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2I)C(=O)N1

Origin of Product

United States

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